

Evaluating the Cost-Effectiveness of Disperse Yellow 241 in Industrial Dyeing

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Compound of Interest		
Compound Name:	Disperse yellow 241	
Cat. No.:	B1582767	Get Quote

In the industrial dyeing of synthetic fibers, particularly polyester, the selection of a dye is a critical decision that directly impacts production costs, processing efficiency, and the quality of the final product. **Disperse Yellow 241** (C.I. 128450) is a monoazo disperse dye known for its brilliant greenish-yellow hue and good overall performance.[1] However, a comprehensive cost-effectiveness analysis requires a detailed comparison against viable alternatives based on empirical performance data. This guide provides an objective evaluation of **Disperse Yellow 241** against other high-performance yellow disperse dyes, supported by key performance indicators and standardized experimental protocols.

The true cost of a dyeing process is not limited to the price per kilogram of the colorant. It encompasses a range of factors including the dye's affinity for the substrate (lifting power), energy consumption during the dyeing cycle, the need for auxiliary chemicals, and the fastness properties of the dyed material, which dictate its suitability for specific end-uses and minimize costly reprocessing or rejections.[2][3]

Comparative Performance Analysis

To evaluate the cost-effectiveness of **Disperse Yellow 241**, it is compared with two other widely used high-energy disperse dyes: Disperse Yellow 114 and Disperse Yellow 54. High-energy dyes are selected for applications requiring excellent sublimation and light fastness, typical for automotive textiles and high-performance apparel.[4]

The following table summarizes key performance indicators for these dyes when applied to polyester. The data is compiled from technical specifications and standardized testing.



Fastness properties are rated on a scale of 1 to 5 for most tests, and 1 to 8 for light fastness, with higher numbers indicating better performance.

Performance Indicator	Disperse Yellow 241	Disperse Yellow 114	Disperse Yellow 54	Test Method
C.I. Name	128450	-	47020	-
Chemical Class	Monoazo	Pyridone Azo	Quinoline	-
Light Fastness	6 - 7	6 - 7	6 - 7	ISO 105-B02
Washing Fastness (Staining)	5	4 - 5	4 - 5	ISO 105-C06
Sublimation Fastness	4 - 5	4 - 5	-	ISO 105-P01
Perspiration Fastness (Staining)	5	-	5	ISO 105-E04
Rubbing Fastness (Wet)	-	4 - 5	-	ISO 105-X12

Data compiled from multiple sources.[1][5] Note: Performance can vary based on substrate, dyeing concentration, and processing conditions.

From the data, **Disperse Yellow 241** demonstrates excellent washing and perspiration fastness, on par with or slightly exceeding the selected alternatives. Its light and sublimation fastness are comparable to Disperse Yellow 114, making both suitable for high-demand applications. The choice between them may therefore hinge on other factors such as dyeing kinetics, compatibility with other dyes in ternary shades, and, critically, the procurement cost.

Experimental Protocols

To ensure reproducibility and accurate comparison, the performance data cited is based on standardized testing methodologies. The following are detailed protocols for the key experiments.



High-Temperature Exhaust Dyeing Protocol

This method is standard for applying disperse dyes to polyester fabrics.

- Apparatus: High-temperature laboratory dyeing machine, colorimetric spectrophotometer.
- Materials: Scoured and bleached 100% polyester fabric, Disperse Yellow 241 (or alternative), dispersing agent, pH buffer (acetic acid/sodium acetate to pH 4.5-5.5).
- Procedure:
 - Prepare a dye bath with a liquor-to-goods ratio of 10:1.
 - Add 1 g/L of a suitable dispersing agent to the bath.
 - Add the required percentage of dye (e.g., 1.0% on weight of fabric).
 - Adjust the pH of the dye bath to 4.5-5.5 using an acetic acid buffer.
 - Introduce the polyester fabric into the dye bath at 60°C.
 - Raise the temperature to 130°C at a rate of 2°C/minute.
 - Hold the temperature at 130°C for 45-60 minutes to ensure dye penetration and fixation.
 - Cool the bath down to 70°C at a rate of 3°C/minute.
 - Perform reduction clearing by treating the fabric in a bath containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L dispersing agent at 70-80°C for 20 minutes to remove unfixed surface dye.
 - Rinse the fabric thoroughly, neutralize with a mild acid, and air dry.
 - Measure the color yield (K/S value) using a spectrophotometer.

Color Fastness to Washing (ISO 105-C06)

This test assesses the resistance of the color to domestic and commercial laundering procedures.[6]



 Apparatus: Launder-Ometer or similar device, multifibre adjacent fabric (containing wool, acrylic, polyester, nylon, cotton, and acetate), grey scale for assessing staining.

Procedure:

- Prepare a composite specimen by stitching a 10 cm x 4 cm piece of the dyed fabric between two pieces of the multifibre fabric.
- Place the specimen in a stainless steel container with 150 mL of a solution containing 4 g/L standard soap and 1 g/L sodium carbonate. Add 10 steel balls to provide mechanical action.
- Agitate the container in the Launder-Ometer for 30 minutes at 60°C.
- Rinse the specimen twice in cold distilled water and then in running tap water.
- Dry the specimen in air at a temperature not exceeding 60°C.
- Assess the degree of staining on each component of the multifibre fabric using the grey scale (Grade 1: heavy staining, Grade 5: no staining).

Color Fastness to Light (ISO 105-B02)

This test evaluates the resistance of the color to the action of an artificial light source that simulates natural daylight.

 Apparatus: Xenon arc fading lamp apparatus, Blue Wool standards (1-8), grey scale for assessing color change.

Procedure:

- Mount a specimen of the dyed fabric and a set of Blue Wool standards (references 1 to 8)
 on a card.
- Expose the card in the xenon arc apparatus simultaneously.
- Periodically inspect the samples until the color of the specimen has faded to a contrast equal to Grade 4 on the grey scale.

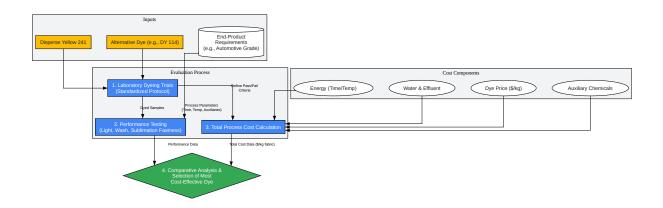


• The light fastness rating of the specimen is the number of the Blue Wool standard that shows a similar degree of fading.

Cost-Effectiveness Evaluation Workflow

The selection of the most cost-effective dye is a multi-step process that balances performance against total processing cost. A higher-priced dye may be more cost-effective if it reduces energy consumption, requires fewer auxiliary chemicals, or has a higher fixation rate, leading to less dye in the effluent.





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Workflow for Dye Cost-Effectiveness Analysis.

Conclusion

Disperse Yellow 241 is a high-performance colorant with excellent fastness properties, particularly in washing and perspiration resistance, making it highly suitable for demanding



applications in apparel and textiles.[1] Its performance in light and sublimation fastness is comparable to other premium alternatives like Disperse Yellow 114. The ultimate determination of its cost-effectiveness relies on a holistic analysis that considers not only the bulk purchase price but also its dyeing efficiency—including color yield, processing time, and energy consumption. For industrial applications, conducting parallel laboratory trials as outlined in the workflow is essential to quantify these variables and make an informed, data-driven decision that optimizes both quality and overall production cost.

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